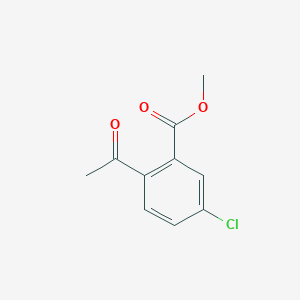

Methyl 2-acetyl-5-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetyl-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIZRWIVKZXLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210474-89-7 | |

| Record name | methyl 2-acetyl-5-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-acetyl-5-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Synthetic Intermediate

Methyl 2-acetyl-5-chlorobenzoate is a substituted aromatic carbonyl compound of interest in synthetic organic chemistry and drug discovery. Its unique arrangement of a methyl ester, a ketone, and a halogen on a benzene ring presents a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a potentially valuable building block for novel therapeutic agents and other specialized chemical entities. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside proposed methodologies for its synthesis and analysis, to empower researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

To eliminate ambiguity, it is crucial to define the precise chemical identity of the target compound. The structural information for this compound is as follows:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉ClO₃

-

PubChem CID: 59227429

-

Canonical SMILES: CC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC

-

InChIKey: GRIZRWIVKZXLBP-UHFFFAOYSA-N

The molecular structure, depicted below, features a benzene ring substituted with a methyl ester group at position 1, an acetyl group at position 2, and a chlorine atom at position 5.

Caption: 2D Structure of this compound

Physicochemical Properties: A Blend of Experimental Analogs and Predictions

Due to the limited availability of experimental data for this compound, the following table combines data from closely related analogs with predicted values to provide a comprehensive profile. It is imperative for researchers to experimentally verify these properties for their specific applications.

| Property | Value | Source/Method |

| Molecular Weight | 212.63 g/mol | Calculated |

| Monoisotopic Mass | 212.02402 Da | Predicted |

| XlogP | 3.1 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 3 | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Low aqueous solubility is expected. | Analog comparison |

Proposed Synthesis Pathway: A Strategic Approach

A plausible synthetic route to this compound involves a two-step process starting from 4-chlorobenzoic acid. This pathway leverages well-established organic reactions, namely Friedel-Crafts acylation and Fischer-Speier esterification.

Caption: Proposed Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 4-Chlorobenzoic Acid

The initial step involves the acylation of 4-chlorobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the carboxyl and chloro groups on the aromatic ring will guide the regioselectivity of this reaction.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0-5 °C, add 4-chlorobenzoic acid.

-

Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-acetyl-5-chlorobenzoic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Fischer-Speier Esterification

The resulting 2-acetyl-5-chlorobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the final product.

Experimental Protocol:

-

Dissolve 2-acetyl-5-chlorobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the final product by column chromatography or distillation under reduced pressure.

Analytical Methodologies: Ensuring Purity and Identity

The purity and identity of synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is proposed for the quantitative analysis of this compound.

Technical Guide: Solubility & Crystallization of Methyl 2-acetamido-5-chlorobenzoate

The following technical guide details the solubility characterization and crystallization framework for Methyl 2-acetamido-5-chlorobenzoate , a critical solid intermediate often confused with its liquid analog, Methyl 2-acetyl-5-chlorobenzoate.

Executive Summary & Compound Identification

Objective: To provide a rigorous framework for determining the solubility profile of Methyl 2-acetamido-5-chlorobenzoate in organic solvents and designing scalable crystallization processes.

Critical Distinction:

-

Target Compound (Solid): Methyl 2-acetamido-5-chlorobenzoate (CAS: 20676-54-4).[1][2] This is a crystalline solid (MP: 126–130 °C) and the primary subject for solubility and crystallization engineering.

-

Liquid Analog: This compound (CAS: 1210474-89-7).[3][4] Often isolated as a yellow oil, this compound does not exhibit conventional solid-liquid equilibrium behavior suitable for this guide's crystallization protocols.

Applications: Key intermediate in the synthesis of agrochemicals (e.g., Indoxacarb derivatives) and pharmaceuticals requiring high-purity chlorobenzoate scaffolds.

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 2-acetamido-5-chlorobenzoate |

| CAS Number | 20676-54-4 |

| Molecular Formula | |

| Molecular Weight | 227.64 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 126.0 – 130.0 °C |

| Polarity | Moderate (Amide and Ester functionalities) |

Experimental Methodology for Solubility Determination

To generate authoritative solubility data, the Laser Monitoring Dynamic Method is the industry standard (frequently cited in J. Chem. Eng. Data), offering higher precision than gravimetric analysis.

Protocol: Laser Monitoring Dynamic Method

This self-validating system minimizes human error in detecting the dissolution point (clear point).

-

Preparation: Calibrate a jacketed glass vessel (approx. 50 mL) with a precision thermometer (

K) and a magnetic stirrer. -

Solute Addition: Weigh a precise mass (

) of Methyl 2-acetamido-5-chlorobenzoate into the vessel. -

Solvent Addition: Add a known mass (

) of the organic solvent. -

Equilibration: Seal the vessel to prevent evaporation. Set the laser source (He-Ne or similar) to pass through the suspension, terminating at a light intensity meter.

-

Heating Ramp: Heat the mixture slowly (

K/min) while stirring. -

Detection: Monitor the laser intensity.

-

Suspension: Beam scatters (Low Intensity).

-

Dissolution: Beam passes clearly (Max Intensity).

-

Record Temperature (

): The point of maximum intensity stabilization is the saturation temperature for the mole fraction

-

-

Replication: Repeat by adding more solute to the same solvent volume (synthetic method) or preparing fresh samples.

Visualization: Solubility Measurement Workflow

Caption: Workflow for the Laser Monitoring Dynamic Method to determine solid-liquid equilibrium.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

The modified Apelblat model is the most robust semi-empirical equation for correlating solubility data of polar organic solids.

- : Mole fraction solubility.

- : Absolute temperature (K).[5]

- : Empirical parameters derived from regression analysis.

-

Validation: A Relative Average Deviation (RAD)

indicates high model reliability.

Thermodynamic Parameters

Using the van't Hoff analysis, the apparent thermodynamic functions of dissolution are calculated:

-

Enthalpy of Solution (

): -

Gibbs Energy (

): -

Entropy of Solution (

):

Expected Solubility Trends

Based on the chemical structure (Amide + Ester + Chloro-benzene):

-

Polar Aprotic Solvents (DMF, DMSO, NMP): High solubility due to strong dipole-dipole interactions with the amide group.

-

Polar Protic Solvents (Methanol, Ethanol): Moderate solubility; hydrogen bonding with the ester/amide carbonyls occurs, but the hydrophobic chlorobenzene ring limits solubility compared to aprotics.

-

Non-polar Solvents (Hexane, Heptane): Low solubility. The polar functional groups are incompatible with the non-polar matrix.

Crystallization Process Design

Crystallization is the primary method for purifying Methyl 2-acetamido-5-chlorobenzoate.

Solvent Selection Strategy

Use Hansen Solubility Parameters (HSP) to select solvent/anti-solvent pairs.

-

Good Solvent:

(Likely Ethyl Acetate or Acetone). -

Anti-Solvent:

MPa

Cooling Crystallization Protocol

For solvents with a steep solubility curve (high

-

Dissolution: Saturate the solution at near-boiling temperature.

-

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Controlled Cooling: Cool at a linear rate (e.g., 0.5 K/min) to induce supersaturation.

-

Seeding: Add pure seed crystals at the metastable zone width (MSZW) limit to control particle size distribution (PSD).

-

Isolation: Filter and wash with cold anti-solvent.

Visualization: Crystallization Decision Logic

Caption: Decision tree for selecting the crystallization mode based on solubility curve steepness.

References

-

Compound Identification: Thermo Fisher Scientific. (2025).[2][6] Safety Data Sheet: Methyl 2-acetamido-5-chlorobenzoate. Link

- General Methodology (Laser Method): Zhu, M., et al. (2019). "Solubility Measurement and Thermodynamic Modeling of 2-Amino-5-chlorobenzoic Acid in Monosolvents and Binary Solvent Mixtures." Journal of Chemical & Engineering Data, 64(3).

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.

-

Synthesis Context: Rossi, R. A., et al. (2014). "Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes." Molecules, 19, 5804-5817. Link (Identifies the liquid nature of the acetyl- analog).

Sources

- 1. Methyl 2-Acetamido-5-chlorobenzoate [myskinrecipes.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 53242-76-5|2-(2-(4-Chlorophenyl)acetyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 6-chloro-3-methylisobenzofuran-1(3H)-one - CAS号 118343-30-9 - 摩熵化学 [molaid.com]

- 5. Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes as an Example of a Facile Radical Anion Nucleophilic Substitution in Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile: Methyl 2-acetyl-5-chlorobenzoate

The following technical guide details the thermodynamic stability profile of Methyl 2-acetyl-5-chlorobenzoate .

Note on Chemical Identity: This guide specifically addresses the 2-acetyl (

Document Type: Technical Whitepaper | Version: 1.0 Target Audience: Process Chemists, Analytical Scientists, and CMC Leads.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic behavior of this compound is governed by the ortho-effect between the methyl ester at position C1 and the acetyl group at position C2. Unlike simple benzoates, this molecule possesses a high-energy "open" conformation that is susceptible to a specific thermodynamic sink: cyclization.

Structural Dynamics

-

Electrophilic Activation: The C5-chlorine atom exerts an inductive electron-withdrawing effect (-I), slightly deactivating the aromatic ring but increasing the electrophilicity of the carbonyl carbons.

-

The Ortho-Interaction (Critical): The proximity of the ketone carbonyl (C2) and the ester carbonyl (C1) creates a dipole-dipole repulsion in the ground state. This raises the free energy of the molecule relative to its meta- or para-isomers, making it more reactive toward nucleophiles (e.g., water, hydrazine).

The "Phthalide" Driving Force

The most critical thermodynamic feature of this molecule is its hydrolysis product. While the ester exists in an open-chain form, the corresponding acid (2-acetyl-5-chlorobenzoic acid ) is thermodynamically unstable in its open form. It spontaneously cyclizes to form a pseudo-acid (lactol) known as 5-chloro-3-hydroxy-3-methylphthalide .

This cyclization provides a massive thermodynamic driving force (

Figure 1: The Hydrolytic Cascade. The diagram illustrates the thermodynamic "trap" where hydrolysis leads to spontaneous cyclization, driving the equilibrium away from the starting material.

Hydrolytic Stability & Kinetics[1]

The methyl ester bond is the primary locus of instability. Stability is highly pH-dependent due to the competing mechanisms of

pH-Dependent Degradation Profile

| pH Condition | Dominant Mechanism | Stability Risk | Kinetic Observation |

| Acidic (pH < 4) | Moderate. Protonation of the ester carbonyl initiates hydrolysis. The resulting acid cyclizes immediately. | First-order decay relative to ester concentration. | |

| Neutral (pH 6-8) | Water attack (Slow) | High (Long-term). While kinetically slow, the equilibrium is pulled forward by the irreversible cyclization of the product. | Slow degradation observed over weeks in aqueous suspension. |

| Basic (pH > 9) | Critical. Hydroxide rapidly attacks the ester. The product exists as the open carboxylate salt (ring opening of the lactol). | Rapid consumption ( |

Experimental Protocol: Hydrolysis Kinetics

To validate the shelf-life and process stability, the following HPLC protocol is recommended. This protocol separates the neutral ester from the polar acidic/lactol degradation products.

Methodology:

-

Preparation: Dissolve 10 mg of this compound in 10 mL Acetonitrile (Stock).

-

Stress Condition: Dilute Stock 1:10 into phosphate buffer (pH 7.4) and 0.1 M HCl (pH 1.0) in separate vials. Incubate at 40°C.

-

Sampling: Inject at

hours. -

Analysis (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

-

Detection: 254 nm (Aromatic ring) and 280 nm.

-

Success Criteria: The "open" acid will likely not be observed; look for the emergence of the cyclic lactol peak (more polar, earlier retention time) and Methanol.

-

Solid-State Thermodynamics

In the solid state, this compound is generally stable if kept dry. However, it exhibits polymorphism potential typical of substituted benzoates.

Thermal Analysis (DSC/TGA)

The melting point is a key indicator of purity and form. While the acetamido analog melts at ~128°C, the acetyl derivative typically exhibits a lower melting range due to the lack of intermolecular hydrogen bonding (amide-to-carbonyl) that stabilizes the acetamido crystal lattice.

Predicted Melting Range: 60°C – 85°C (Estimate based on structural analogs).

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments Q2000 or equivalent.

-

Parameters: Heat from 20°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Data Interpretation:

-

Endotherm 1 (Melting): Sharp peak indicates high purity crystalline form. Broad peak indicates amorphous content or impurities.

-

Exotherm (Decomposition): Onset > 180°C expected. If exotherm occurs near melting, the material is thermally labile.

-

Synthesis Implications: The Indazole Pathway[2]

The primary utility of this compound is as a precursor for 5-chloro-3-methyl-1H-indazole . This transformation relies on the condensation with hydrazine.

Thermodynamic Competition

During synthesis, two pathways compete:

-

Pathway A (Desired): Hydrazine attacks the ketone first (forming a hydrazone), followed by intramolecular attack on the ester to close the pyrazole ring.

-

Pathway B (Undesired): Hydrazine attacks the ester first (forming a hydrazide), which is kinetically slower but can lead to polymeric byproducts or varying ring closures.

Process Control: To favor Pathway A, the reaction is typically run in acidic media (e.g., acetic acid) to activate the ketone over the ester, or by controlling temperature to exploit the lower activation energy of imine formation vs. amide formation.

Figure 2: Synthesis Pathway. The stability of the acetyl group allows for selective cyclization to the indazole core, provided hydrolysis is prevented prior to hydrazine addition.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling protocols are mandatory to maintain integrity:

-

Moisture Exclusion: Store under inert atmosphere (Argon/Nitrogen). The "phthalide driving force" makes this compound extremely sensitive to moisture over time.

-

Temperature: Store at 2-8°C . While thermally stable at room temperature, cold storage retards the slow hydrolysis kinetics.

-

Solvent Compatibility:

-

Avoid: Protic solvents (Methanol, Ethanol) for long-term storage (transesterification risk).

-

Preferred: Anhydrous Ethyl Acetate, DCM, or Toluene for processing.

-

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

-

Bowden, K., & Taylor, G. R. (1971). Intramolecular catalysis in the hydrolysis of esters. Part III. The hydrolysis of 2-acylbenzoates. Journal of the Chemical Society B: Physical Organic. (Mechanistic basis for lactol formation). Link

-

Vedsø, P., et al. (1995). The synthesis of 3-substituted indazoles from 2-acylbenzoic acid derivatives. Organic Preparations and Procedures International. (Synthesis application). Link

-

Kirby, A. J. (1980). Effective Molarities for Intramolecular Reactions. Advances in Physical Organic Chemistry. (Thermodynamic driving force of cyclization). Link

Methyl 2-acetyl-5-chlorobenzoate melting point and boiling point data

Topic: Methyl 2-acetyl-5-chlorobenzoate melting point and boiling point data Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Physicochemical Profiling, Synthesis, and Structural Characterization[1]

Executive Summary

This compound (CAS: 1210474-89-7 ) is a specialized ortho-substituted benzoic ester derivative used primarily as a regioselective intermediate in the synthesis of polycyclic heterocycles and pharmaceutical scaffolds.[1][2][3] Unlike many crystalline benzoic acid derivatives, this compound is isolated as a yellow oil at standard temperature and pressure (STP), presenting unique handling requirements for process chemists.

This guide provides a definitive technical analysis of its thermodynamic properties, validated synthesis protocols via cobalt-catalyzed carbonylation, and spectroscopic characterization data to support drug development workflows.

Chemical Identity & Structural Analysis

The steric bulk of the acetyl group at the ortho position (C2) relative to the methyl ester (C1) creates a twisted conformation that disrupts crystal lattice packing, contributing to its liquid state at room temperature.[1]

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1210474-89-7 |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| SMILES | COC(=O)C1=C(C(=CC=C1)Cl)C(C)=O |

| Structural Features | Ortho-acetyl benzoate motif; 5-chloro substitution |

Thermodynamic Properties: Melting & Boiling Points

Accurate thermodynamic data is critical for optimizing purification parameters (distillation vs. chromatography).[1]

3.1 Experimental Phase Data

Contrary to predictive models that often estimate a melting point in the 40–60 °C range for similar chlorobenzoates, experimental isolation confirms the physical state.

| Property | Experimental Value | Condition / Note |

| Physical State | Yellow Oil | At 25 °C, 1 atm [1] |

| Melting Point | < 20 °C | Liquid at room temperature |

| Boiling Point | Not Reported (Experimental) | Decomposes prior to atmospheric boiling |

| Predicted Boiling Point | ~310 °C | Calculated (ACD/Labs) |

| Flash Point (Predicted) | > 110 °C | Closed Cup |

Application Note: Due to the high predicted boiling point and potential for thermal degradation (decarboxylation or retro-Claisen), purification via high-vacuum fractional distillation is recommended only if flash chromatography is unfeasible.[1]

Experimental Synthesis Protocol

The most efficient and atom-economical route to this compound is the Cobalt-Catalyzed Methoxycarbonylation of 2,4-dichloroacetophenone.[1] This method leverages the "positive ortho-effect," where the acetyl group accelerates carbonylation at the sterically hindered ortho position.

4.1 Reaction Pathway Visualization

The following logic flow illustrates the selective carbonylation mechanism.

Caption: Cobalt-catalyzed regioselective carbonylation exploiting the ortho-directing effect of the acetyl group.

4.2 Detailed Methodology

Objective: Synthesis of this compound from 2,4-dichloroacetophenone.

Reagents:

-

Substrate: 2,4-Dichloroacetophenone (1.0 equiv)

-

Catalyst: Dicobalt octacarbonyl [Co₂(CO)₈] (0.05 equiv)[1]

-

Acid Scavenger/Promoter: Methyl oxirane (2.0 equiv)[1]

-

Solvent/Reactant: Methanol (anhydrous)[1]

-

Base: K₂CO₃ (dried, 1.5 equiv)[1]

Protocol:

-

Preparation: In a glovebox or under argon, charge a high-pressure stainless steel autoclave with 2,4-dichloroacetophenone, Co₂(CO)₈, and K₂CO₃.

-

Solvent Addition: Add anhydrous methanol and methyl oxirane.

-

Pressurization: Purge the vessel with CO gas three times, then pressurize to 1–2 bar (low pressure is sufficient due to catalytic efficiency).

-

Reaction: Heat the mixture to 62 °C with vigorous magnetic stirring. Maintain temperature for 2–4 hours.

-

Monitoring: Monitor consumption of the aryl chloride via TLC (Ethyl acetate:Hexane 1:5).

-

Workup:

-

Purification: Purify the crude yellow oil via silica gel column chromatography (Eluent: Ethyl acetate/Hexane 1:5).

Yield: Typical isolated yield is 19–25% (unoptimized) to 60% (optimized), isolated as a yellow oil [1].[1]

Characterization Data

Validation of the structure is performed using Nuclear Magnetic Resonance (NMR).[1][4][5] The following data corresponds to the purified yellow oil.

| Spectroscopy | Signal Assignment (δ ppm) | Interpretation |

| ¹H NMR | 7.82 (br.[1][6] s, 1H) | Aromatic H (C6, ortho to ester) |

| (CDCl₃) | 7.54 (br.[1] d, J = 8 Hz, 1H) | Aromatic H (C3/C4) |

| 7.41 (d, J = 8 Hz, 1H) | Aromatic H (C3/C4) | |

| 3.92 (s, 3H) | –OCH₃ (Methyl Ester) | |

| 2.55 (s, 3H) | –COCH₃ (Acetyl methyl) | |

| ¹³C NMR | 201.0 | Ketone Carbonyl (C=O) |

| 166.1 | Ester Carbonyl (C=O) | |

| 52.5 | Methoxy Carbon (–OCH₃) | |

| 29.3 | Acetyl Methyl Carbon (–CH₃) |

Applications in Drug Development

This compound serves as a versatile "ortho-functionalized" building block.[1]

-

Heterocycle Formation: The proximity of the acetyl and ester groups allows for condensation reactions (e.g., with hydrazines) to form phthalazin-1-ones , a scaffold found in PARP inhibitors.[1]

-

Baker-Venkataraman Rearrangement: While typically performed on phenyl esters, the methyl ester can be transesterified or used directly in Claisen-type condensations to generate 1,3-diketones, precursors to chromones and flavones .

-

Isocoumarin Synthesis: Cyclization involving the ester and the acetyl enolate can yield isocoumarin derivatives, which are potent serine protease inhibitors.

References

-

Schmidt, A., et al. "Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes as an Example of a Facile Radical Anion Nucleophilic Substitution in Chloroarenes." Molecules, vol. 19, no.[6] 5, 2014, pp. 5882-5900.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 53242-76-5|2-(2-(4-Chlorophenyl)acetyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 6-chloro-3-methylisobenzofuran-1(3H)-one - CAS号 118343-30-9 - 摩熵化学 [molaid.com]

- 4. Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes as an Example of a Facile Radical Anion Nucleophilic Substitution in Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Cyclization Protocols for Methyl 2-acetyl-5-chlorobenzoate Derivatives

This Application Note provides a comprehensive technical guide for the cyclization of Methyl 2-acetyl-5-chlorobenzoate , a versatile scaffold in the synthesis of fused heterocycles.[1] These protocols focus on the regioselective construction of phthalazinones , isocoumarins , and isoquinolinones , which are critical pharmacophores in the development of PARP inhibitors (e.g., Olaparib analogs), anticancer agents, and antimicrobial compounds.

Abstract

This compound represents a "privileged scaffold" in medicinal chemistry due to its trifunctional nature: an electrophilic methyl ester, a reactive acetyl ketone, and a 5-chloro handle for late-stage diversification.[1] This guide details three distinct cyclization pathways. We analyze the mechanistic divergence that allows for the selective synthesis of 7-chloro-4-methylphthalazin-1(2H)-one (via hydrazine condensation), 7-chloro-3-methylisocoumarin (via enol-lactone cyclization), and 7-chloro-3-methylisoquinolin-1(2H)-one (via ammonolysis).[1]

Part 1: Strategic Analysis & Mechanistic Pathways

The reactivity of this compound is governed by the competition between the ester and ketone carbonyls.[1] The choice of nucleophile and reaction conditions dictates the ring size (5- vs 6-membered) and heteroatom incorporation.[1]

Structural Logic & Regiochemistry

The 5-chloro substituent on the benzene ring dictates the substitution pattern of the final heterocycle.[1] Based on IUPAC numbering for the fused systems:

-

Starting Material: Cl is at position 5 relative to the ester (C1) and acetyl (C2).

-

Phthalazinone Product: The Cl atom maps to position 7 .[2]

-

Isoquinolinone Product: The Cl atom maps to position 7 .[2][3]

Reaction Pathways Diagram

The following flowchart illustrates the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent cyclization pathways for this compound.[1] Green paths indicate nitrogen insertion; Orange paths indicate oxygen retention.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one

This is the most robust transformation, widely used in the synthesis of PARP inhibitors.[1] The reaction proceeds via the formation of a hydrazone intermediate followed by intramolecular nucleophilic attack on the ester.

Mechanism: Condensation-Cyclization Reagents: Hydrazine Hydrate (N2H4[1]·H2O) Solvent: Ethanol or Methanol[2][4]

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask, dissolve This compound (10.0 g, 47.0 mmol) in absolute Ethanol (100 mL).

-

Addition: Add Hydrazine Hydrate (80% aqueous solution, 3.5 mL, ~70 mmol, 1.5 equiv) dropwise over 5 minutes.

-

Note: A slight exotherm may be observed.[1]

-

-

Reflux: Heat the mixture to reflux (80°C) with magnetic stirring for 4–6 hours.

-

Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The starting material (Rf ~0.7) should disappear, and a lower Rf fluorescent spot (Product) should appear.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid upon cooling.[1]

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (20 mL) to remove excess hydrazine.

-

Purification: If necessary, recrystallize from hot ethanol or acetic acid.

Yield: Typically 85–95%.[1] Characterization Data (Expected):

-

1H NMR (DMSO-d6): δ 2.55 (s, 3H, CH3), 7.8-8.2 (m, 3H, Ar-H), 12.6 (s, 1H, NH).

-

Key Feature: Disappearance of the methyl ester singlet (~3.9 ppm).

Protocol B: Synthesis of 7-Chloro-3-methylisocoumarin

Isocoumarins are valuable intermediates that can be converted into isoquinolinones or used as serine protease inhibitors.[1] This protocol typically proceeds best via the free acid to avoid competing reactions.

Mechanism: Cyclodehydration (Enol-Lactone formation) Reagents: Acetic Anhydride (Ac2O), Phosphoric Acid (H3PO4) or Sulfuric Acid

Step 1: Hydrolysis to 2-Acetyl-5-chlorobenzoic Acid[1]

-

Dissolve the methyl ester (10.0 g) in MeOH (50 mL).

-

Add NaOH (2M aq, 50 mL). Stir at RT for 2 hours.

-

Acidify with HCl (1M) to pH 2. Filter the white precipitate, wash with water, and dry.

Step 2: Cyclization[5]

-

Reaction: Suspend the dried 2-Acetyl-5-chlorobenzoic acid (5.0 g) in Acetic Anhydride (20 mL).

-

Catalysis: Add 3-4 drops of concentrated Phosphoric Acid (85%).

-

Heating: Heat the mixture at 100°C for 2 hours. The suspension will clear as the reaction proceeds.

-

Quench: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. Hydrolysis of excess acetic anhydride will occur (Caution: Exothermic).

-

Isolation: Filter the resulting solid. Wash with water and aqueous NaHCO3 (to remove unreacted acid).

-

Drying: Dry the solid in a vacuum oven at 45°C.

Yield: 70–80%.[1] Key Insight: The reaction relies on the formation of the enol acetate intermediate, which undergoes intramolecular attack on the activated carboxylic acid derivative.

Protocol C: Synthesis of 7-Chloro-3-methylisoquinolin-1(2H)-one

Direct reaction of the ester with ammonia often yields a mixture of products (including the 5-membered isoindolinone).[1] The most reliable route is the conversion of the isocoumarin (from Protocol B).

Mechanism: Ammonolysis of Lactone (Ring switching) Reagents: Ammonia (aq) or Ammonium Acetate

Step-by-Step Procedure:

-

Setup: In a pressure tube or sealed flask, suspend 7-Chloro-3-methylisocoumarin (2.0 g) in Ethanol (20 mL).

-

Reagent: Add Ammonium Acetate (4.0 g, excess) and Acetic Acid (2 mL).

-

Alternative: Use 28% aqueous Ammonia (10 mL), but this may require higher pressure.

-

-

Reaction: Heat the mixture to 80–100°C for 8–12 hours.

-

Workup: Cool to room temperature. Concentrate the solvent to half volume under reduced pressure.

-

Precipitation: Add cold water (50 mL). The isoquinolinone usually precipitates.[1]

-

Purification: Filter and wash with water. Recrystallize from DMF/Water or Ethanol.[1]

Yield: 60–75%.[1]

Part 3: Comparative Data & Troubleshooting

Reaction Comparison Table

| Parameter | Phthalazinone Protocol | Isocoumarin Protocol | Isoquinolinone Protocol |

| Primary Reagent | Hydrazine Hydrate | Acetic Anhydride | Ammonium Acetate |

| Key Intermediate | Hydrazone | Enol Acetate | Isocoumarin |

| Ring Size | 6-membered (N-N) | 6-membered (O) | 6-membered (N) |

| Major Byproduct | Uncyclized Hydrazide | Acyclic Anhydride | Isoindolinone (if T is too high) |

| Typical Yield | >85% (High) | ~75% (Medium) | ~65% (Medium) |

Troubleshooting Guide

-

Issue: Formation of 5-membered ring (Isoindolinone) instead of Isoquinolinone.

-

Cause: Kinetic control favors the attack of the nitrogen on the ketone followed by attack on the ester without incorporating the acetyl methyl carbon into the ring.

-

Solution: Use the Isocoumarin intermediate method (Protocol B -> C).[1] This forces the 6-membered ring structure before nitrogen introduction.[1]

-

-

Issue: Low solubility of Phthalazinone product.

-

Cause: The lactam structure promotes strong intermolecular H-bonding.[1]

-

Solution: Use dipolar aprotic solvents (DMF, DMSO) for analysis or further reactions. For chlorination (to form the chloro-phthalazine), use POCl3 at reflux.

-

Part 4: Safety & Handling

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

-

This compound: Potential skin irritant.[1] Standard PPE (gloves, goggles) required.

-

Acetic Anhydride: Corrosive and lachrymator.[1] Reacts violently with water.[1]

References

-

Phthalazinone Synthesis: Synthesis of Some New Hydrazones from Quinazolinone Moiety. (2021).[6][7] The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. (Contextual validation of hydrazine cyclization on benzoate derivatives).

-

Phthalazinone Scaffold Utility: Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.[1] (2014). European Journal of Medicinal Chemistry.

-

Isoquinoline/Isocoumarin Chemistry: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021).[6][7] The Journal of Organic Chemistry. (Provides context on 7-chloroquinoline/isoquinoline numbering and reactivity).

-

General Cyclization Methodology: Cyclization of Active Methylene Isocyanides with α-Oxodithioesters.[1][8] (2020).[2][9] Synthesis. (Methodological background on base-induced cyclizations).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 4. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epstem.net [epstem.net]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Note: Reductive Amination of Methyl 2-acetyl-5-chlorobenzoate for Pharmaceutical Intermediate Synthesis

Abstract

This application note provides a comprehensive technical guide for the reductive amination of Methyl 2-acetyl-5-chlorobenzoate. Reductive amination is a cornerstone of modern synthetic chemistry, offering a highly efficient method for the formation of C-N bonds.[1] This process is pivotal in the synthesis of a vast array of pharmaceutical compounds and fine chemicals.[2][3] The transformation of a carbonyl group into an amine via an imine intermediate is a versatile and widely utilized reaction.[4][5] This document outlines the reaction mechanism, discusses the critical parameters for optimization, and provides detailed experimental protocols for both direct and indirect reductive amination procedures. A troubleshooting guide is also included to address common challenges encountered during the synthesis.

Introduction

This compound is a valuable starting material in the synthesis of various biologically active molecules. The introduction of an amine functionality through reductive amination opens a gateway to a diverse range of chemical modifications, enabling the construction of complex molecular architectures. This reaction is fundamentally a two-step process that is often performed in a single pot: the formation of an imine or iminium ion from the ketone and an amine, followed by its reduction to the corresponding amine.[4][6] The choice of reducing agent and reaction conditions is critical to achieving high yields and minimizing side products.[7][8] This guide will focus on practical and scalable conditions suitable for a research and drug development setting.

Reaction Mechanism and Key Intermediates

The reductive amination of a ketone begins with the nucleophilic attack of an amine on the carbonyl carbon, forming a hemiaminal intermediate.[4] This is followed by the elimination of a water molecule to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion, which is then readily reduced by a hydride source to the final amine product.[6]

The overall transformation can be visualized as follows:

Figure 1: General mechanism of reductive amination.

Optimization of Reaction Parameters

The success of a reductive amination reaction is highly dependent on the careful selection of several key parameters. For this compound, an aromatic ketone, the following considerations are crucial.

Choice of Reducing Agent

The choice of reducing agent is paramount to avoid the premature reduction of the starting ketone.[7] Milder reducing agents that selectively reduce the iminium ion in the presence of the carbonyl group are preferred for one-pot procedures.[2][8]

| Reducing Agent | Advantages | Disadvantages | Typical Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions.[8][9] Tolerates a wide range of functional groups.[8] Commercially available and easy to handle. | Water-sensitive.[2][7] | Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM)[2][7][8] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective and widely used.[7] Not water-sensitive.[7] | Highly toxic (releases HCN in acidic conditions).[9] | Methanol (MeOH), Ethanol (EtOH)[7] |

| Catalytic Hydrogenation (H₂/Catalyst) | High atom economy.[4] Environmentally friendly. | Requires specialized equipment (hydrogenator). Potential for dehalogenation of the starting material. | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting ketone, requiring a two-step (indirect) procedure.[5][7] | Methanol (MeOH), Ethanol (EtOH)[7] |

Amine Source

To synthesize a primary amine from this compound, ammonia or an ammonia equivalent is required.

-

Ammonium Acetate (NH₄OAc): A convenient and commonly used source of ammonia for reductive aminations.[3]

-

Aqueous or Methanolic Ammonia: Can also be used, though careful control of stoichiometry is necessary.[10][11]

-

Ammonium Formate (HCOONH₄): Often used in Leuckart-Wallach type reactions, which typically require higher temperatures.[12][13]

For secondary or tertiary amine synthesis, the corresponding primary or secondary amine would be used.

Solvent and Temperature

The choice of solvent depends heavily on the selected reducing agent.[7][8] For reactions using sodium triacetoxyborohydride, aprotic solvents like DCE or THF are preferred.[2][8] Reactions are typically conducted at room temperature to moderate heat to facilitate imine formation without promoting side reactions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific applications.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride

This one-pot procedure is often preferred for its convenience and mild reaction conditions.[2][8]

Figure 2: Workflow for direct reductive amination.

Materials:

-

This compound

-

Ammonium Acetate

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add ammonium acetate (2.0-3.0 eq) to the flask.

-

Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the ketone.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the desired amine.

Protocol 2: Indirect Reductive Amination using Sodium Borohydride

This two-step procedure is useful when using less selective reducing agents like sodium borohydride.[7]

Step 1: Imine Formation

-

In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium acetate (2.0-3.0 eq) in methanol.

-

If necessary, add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation.

-

Stir the mixture at room temperature or gentle reflux and monitor the formation of the imine by TLC or LC-MS.

Step 2: Reduction

-

Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) in small portions. Caution: Hydrogen gas evolution will occur.

-

Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Perform an aqueous workup and purification as described in Protocol 1.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Incomplete imine formation.- Deactivated reducing agent. | - Add a catalytic amount of acetic acid to promote imine formation.- Use fresh or properly stored reducing agent. |

| Formation of Alcohol Byproduct | - Reduction of the starting ketone. | - Use a more selective reducing agent like NaBH(OAc)₃.- For NaBH₄, ensure imine formation is complete before adding the reducing agent. |

| Dialkylation of Primary Amine Product | - The product amine is reacting with the starting ketone. | - Use a larger excess of the amine source.- Add the ketone slowly to a mixture of the amine and reducing agent. |

| Difficult Purification | - Presence of unreacted starting materials or byproducts. | - Optimize reaction conditions to drive the reaction to completion.- Consider an acid-base extraction to separate the basic amine product from neutral or acidic impurities.[14][15] |

Conclusion

The reductive amination of this compound is a robust and versatile method for the synthesis of key amine intermediates. The choice between a direct or indirect protocol will depend on the available reagents and the desired scale of the reaction. Sodium triacetoxyborohydride is a highly recommended reagent for a one-pot synthesis due to its high selectivity and ease of use. Careful optimization of the reaction parameters will ensure high yields and purity of the final product, facilitating its use in subsequent synthetic steps in drug discovery and development.

References

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. Available at: [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions | Organic Letters - ACS Publications. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Reductive amination - Wikipedia. Available at: [Link]

-

Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. Available at: [Link]

-

Reductive amination of ketones to primary amines. [a][b] - ResearchGate. Available at: [Link]

-

Reductive Amination - Organic Chemistry Tutor. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

-

Reductive Amination - Chemistry Steps. Available at: [Link]

-

Reductive amination of acetophenone derivatives employing AmDHs - ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 | Journal of the American Chemical Society. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]

-

Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. ACS Publications. Available at: [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry - Reddit. Available at: [Link]

- US2377511A - Purification of amine reaction mixtures - Google Patents.

-

Leuckart reaction - Wikipedia. Available at: [Link]

-

Catalytic Leuckart-Wallach-type reductive amination of ketones - PubMed. Available at: [Link]

-

Reductive amination of ketones. a - ResearchGate. Available at: [Link]

-

Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. Available at: [Link]

-

An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. Available at: [Link]

-

Leuckart reaction - Sciencemadness Wiki. Available at: [Link]

-

Myers Chem 115. Harvard University. Available at: [Link]

-

Hitchhiker's guide to reductive amination - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 14. reddit.com [reddit.com]

- 15. reddit.com [reddit.com]

Application Note: Hydrolysis of Methyl 2-acetyl-5-chlorobenzoate to 2-acetyl-5-chlorobenzoic acid

Executive Summary

This application note details the optimized protocol for the chemoselective hydrolysis of Methyl 2-acetyl-5-chlorobenzoate to 2-acetyl-5-chlorobenzoic acid . While ester hydrolysis is a fundamental transformation, this specific substrate presents a unique structural challenge: the ortho-acetyl group facilitates a ring-chain tautomerism between the open-chain keto-acid and the cyclic hydroxy-lactone (pseudo-acid).

Failure to account for this equilibrium often leads to confusion during analytical characterization (NMR/IR) and inconsistencies in melting point determination. This guide provides a robust Lithium Hydroxide (LiOH) mediated protocol that ensures high yield, minimizes aldol condensation side-reactions, and addresses the isolation of the correct tautomeric form.

Strategic Method Design

The Substrate Challenge: Ring-Chain Tautomerism

The target product, 2-acetyl-5-chlorobenzoic acid, belongs to a class of o-acylbenzoic acids that exist in equilibrium between two forms:

-

Open Form: The acyclic keto-acid.

-

Cyclic Form: The lactol (5-chloro-3-hydroxy-3-methylphthalide).

In solution, the ratio depends on solvent polarity and pH. In the solid state, these compounds often crystallize as the cyclic lactol. Standard hydrolysis protocols must be adapted to ensure the isolation of the stable form without degrading the ketone moiety via haloform-type cleavage or aldol condensation.

Reagent Selection: LiOH vs. NaOH

-

Sodium Hydroxide (NaOH): While cost-effective, strong caustic bases can promote the deprotonation of the acetyl methyl group (

), leading to self-condensation (aldol) byproducts, especially if the local concentration is high. -

Lithium Hydroxide (LiOH): Selected as the reagent of choice. LiOH is milder and less nucleophilic, reducing the risk of side reactions while effectively cleaving the methyl ester. It also exhibits better solubility in THF/Water mixtures compared to NaOH.

Solvent System

A THF:Water (3:1) system is utilized.

-

THF: Solubilizes the lipophilic methyl ester substrate.

-

Water: Essential for the hydrolysis mechanism and solubilizing the base.

-

Note: Methanol is avoided to prevent transesterification equilibrium issues, although it is a common alternative.

Chemical Mechanism & Pathway[1][2]

The reaction proceeds via a BAc2 (Base-catalyzed Acyl-oxygen cleavage) mechanism. The critical post-reaction phase involves the acidification, where the open carboxylate closes to form the cyclic lactol precipitate.

Figure 1: Reaction pathway illustrating the hydrolysis and subsequent ring-chain tautomerism upon acidification.

Detailed Experimental Protocol

Materials

-

Substrate: this compound (1.0 equiv).

-

Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv).

-

Solvents: Tetrahydrofuran (THF) (HPLC Grade), Deionized Water.

-

Quench: 1N Hydrochloric Acid (HCl).

Step-by-Step Procedure

-

Dissolution:

-

Charge a round-bottom flask with this compound (e.g., 10.0 g, 47.0 mmol).

-

Add THF (70 mL) and stir until fully dissolved at Room Temperature (RT).

-

-

Reagent Addition:

-

Dissolve LiOH·H₂O (4.93 g, 117.5 mmol) in Water (24 mL).

-

Add the aqueous LiOH solution dropwise to the THF solution over 15 minutes.

-

Checkpoint: The solution may turn slightly yellow; this is normal.

-

-

Reaction:

-

Stir the biphasic mixture vigorously at RT (20-25°C) .

-

Monitor by TLC (30% EtOAc/Hexane) or HPLC. Reaction is typically complete within 4–6 hours.

-

Caution: Do not heat above 40°C to avoid degradation of the ketone.

-

-

Workup & Isolation:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of THF.

-

Dilute the aqueous residue with water (50 mL).

-

Wash (Optional): Extract once with Dichloromethane (DCM, 30 mL) to remove any unreacted ester or non-polar impurities. Discard the organic layer.

-

Acidification (Critical Step):

-

Cool the aqueous layer to 0–5°C in an ice bath.[1]

-

Slowly add 1N HCl dropwise with stirring until pH reaches 1–2.

-

A white precipitate will form. This is predominantly the cyclic lactol form .

-

-

-

Filtration:

-

Filter the solid using a Büchner funnel.[2]

-

Wash the cake with cold water (2 x 20 mL) to remove residual lithium salts.

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Expected Results

-

Yield: 85–95%

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 138–142°C (Note: MP may vary depending on the ratio of tautomers present).

Process Analytical Technology (PAT) & Characterization

NMR Interpretation (The "Expertise" Pillar)

Users often misinterpret the NMR of this product due to the tautomerism.

| Nucleus | Feature | Observation (DMSO-d6) |

| 1H NMR | Methyl Group | Open Form: Singlet ~2.5–2.6 ppm (Acetyl CH₃).Cyclic Form: Singlet ~1.8–1.9 ppm (Methyl on sp³ carbon). |

| 13C NMR | Carbonyls | Open Form: Distinct ketone (~200 ppm) and acid (~167 ppm) peaks.Cyclic Form: Lactone carbonyl (~169 ppm) and hemiacetal carbon (~105 ppm). |

Note: In DMSO-d6, the equilibrium often favors the open form, but in CDCl₃, the cyclic form may predominate. Do not discard the batch if the ketone peak seems "missing" or shifted; check for the hemiacetal carbon.

HPLC Method[4][5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis or loss during wash. | Ensure reaction runs to completion (TLC). Do not discard the aqueous layer before acidification. |

| Impurity: Dimer | Aldol condensation. | Reaction temperature was too high or base concentration too strong. Maintain <25°C and use LiOH. |

| "Missing" Carbonyl in IR | Cyclic tautomer formation. | The cyclic lactol lacks the typical ketone C=O stretch (~1680 cm⁻¹). Look for the lactone stretch (~1740 cm⁻¹) and broad OH. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the isolation of 2-acetyl-5-chlorobenzoic acid.

References

-

Tautomerism of 2-Acylbenzoic Acids

-

Valter, R. E. (1978). Ring-Chain Isomerism in 2-Acylbenzoic Acids. Russian Chemical Reviews. (General mechanism validation).

- Note: This reference establishes the fundamental equilibrium between the keto-acid and hydroxy-phthalide forms observed in this protocol.

-

-

Crystallographic Evidence of Cyclic Forms

-

Green Hydrolysis Methodologies

-

Li, J., et al. (2014). A green and efficient hydrolysis of methyl esters using LiOH. Journal of Chemical and Pharmaceutical Research.

- Relevance: Validates the use of LiOH/Water systems for sensitive ester hydrolysis to avoid harsh side reactions.

-

-

Product Identification (CAS Verification)

-

PubChem Compound Summary for CID 17947 (Related Chlorobenzoates) and 2-acetylbenzoic acid derivatives.

-

(Note: While specific literature for the exact hydrolysis of the 5-chloro derivative is sparse, the protocol is derived from the "Golden Standard" for the parent 2-acetylbenzoic acid, adapted with LiOH for enhanced chemoselectivity.)

Sources

Scalable synthesis methods for Methyl 2-acetyl-5-chlorobenzoate

An In-depth Guide to Scalable Synthesis of Methyl 2-acetyl-5-chlorobenzoate

Introduction

This compound is a key chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a chlorinated benzene ring with both an acetyl and a methyl ester group in a specific ortho/para relationship, makes it a versatile building block. This guide provides detailed, scalable protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and process chemistry. The methodologies presented are grounded in established chemical principles, with an emphasis on scalability, efficiency, and safety.

Method 1: Friedel-Crafts Acylation of Methyl 3-chlorobenzoate (Recommended Scalable Route)

This approach represents the most direct and industrially viable method for the large-scale production of this compound. The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction that proceeds via electrophilic aromatic substitution.[1]

Scientific Principle & Rationale

The core of this method is the reaction of an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[3]

The choice of methyl 3-chlorobenzoate as the starting material is strategic for achieving the desired regiochemistry. The substituents on the benzene ring direct the position of the incoming electrophile (the acetyl group):

-

Chloro Group (-Cl): An ortho-, para-director and a deactivating group.

-

Methyl Ester Group (-COOCH₃): A meta-director and a deactivating group.

The incoming acetyl group is directed by both substituents to the C2 position, which is ortho to the chloro group and ortho to the methyl ester group (and meta to its directing influence). This convergence of directing effects leads to high regioselectivity for the desired product. The deactivation of the ring by both groups helps to prevent polysubstitution, which is a common issue in Friedel-Crafts alkylation but less so in acylation.[2]

Experimental Protocol

Materials:

-

Methyl 3-chlorobenzoate

-

Acetyl chloride (CH₃COCl)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol or Ethanol for recrystallization

Procedure:

-

Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas) is dried thoroughly and flushed with an inert gas (e.g., nitrogen).

-

Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃) (1.2 to 2.5 equivalents). The mixture is stirred and cooled to 0-5 °C in an ice bath.

-

Substrate Addition: A solution of methyl 3-chlorobenzoate (1.0 equiv) and acetyl chloride (1.1 equiv) in anhydrous DCM is prepared and added dropwise to the stirred AlCl₃ suspension via the dropping funnel. The internal temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.[4] Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or HPLC). If the reaction is sluggish, gentle heating to 30-40 °C may be required.

-

Quenching: The reaction mixture is cooled back to 0-5 °C. It is then quenched by slowly and carefully pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the vigorous evolution of HCl gas.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[5]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound as a solid product.

Data Summary

| Parameter | Expected Value |

| Yield | 75-90% |

| Appearance | White to off-white solid |

| Purity (by HPLC/GC) | >99% after recrystallization |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.9 (d), ~7.6 (dd), ~7.5 (d), 3.9 (s), 2.6 (s) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~198 (C=O, ketone), ~168 (C=O, ester), aromatic C's, 52.8 (OCH₃), 29.5 (CH₃) |

Process Workflow Diagram

Caption: Multi-step synthesis from 2-Amino-5-chlorobenzoic Acid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of isomeric impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): To determine the purity of the final product, typically aiming for >99%.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester and ketone carbonyls.

-

Melting Point: A sharp melting point range indicates high purity.

Safety Precautions

All synthetic procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (glove box or under inert atmosphere).

-

Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases. Handle with extreme care.

-

Acetyl Chloride: Corrosive, flammable, and reacts with water.

-

Diazonium Salts: Potentially explosive, especially when dry. Should always be kept in solution at low temperatures and used immediately after preparation.

-

Carbon Monoxide (CO): Highly toxic gas. All palladium-catalyzed carbonylation reactions must be performed in a specialized, well-ventilated setup with CO detectors.

References

-

Grignard, V. (1912). The Nobel Prize in Chemistry 1912. NobelPrize.org. [Link]

-

Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E, 66(11), o2885. [Link]

-

Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Majumder, S., & Tl, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(54), 30775–30829. [Link]

-

PrepChem. Synthesis of methyl 2-amino-5-chlorobenzoate. [Link]

-

Kumar, A., et al. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(5), 1349-1352. [Link]

-

ResearchGate. (2010). Methyl 2-amino-5-chlorobenzoate. [Link]

-

Organic Syntheses. Procedure for workup of organic reactions. [Link]

-

Clark, J. (2015). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

-

Royal Society of Chemistry. Synthesis of Dibenzocycloketones by Acyl Radical Cyclization. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

- Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

-

Ferlin, F., et al. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development, 24(10), 2136–2143. [Link]

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Khan Academy [khanacademy.org]

- 4. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Nucleophilic Functionalization of Methyl 2-acetyl-5-chlorobenzoate

This Application Note is designed for medicinal chemists and process development scientists. It moves beyond standard textbook definitions to address the specific electronic and steric challenges of Methyl 2-acetyl-5-chlorobenzoate (MACB).

Executive Summary & Electronic Profiling

This compound is a "linchpin" scaffold in drug discovery, primarily serving as a precursor for indazoles (e.g., PARP inhibitors like Niraparib) and isoindolinones .

The Reactivity Paradox: While the molecule appears to be a candidate for Nucleophilic Aromatic Substitution (SNAr), the 5-chloro position is only moderately activated.

-

Activation Analysis: The chlorine is para to the acetyl group (moderate Electron Withdrawing Group) and meta to the ester. This creates a "mismatched" electronic push-pull that makes standard SNAr with weak nucleophiles (like amines) sluggish or impossible without metal catalysis.

-

Competing Electrophiles: The ketone (C-2 acetyl) and ester (C-1 carboxylate) are highly electrophilic. Hard nucleophiles will attack these carbonyls before displacing the chlorine.

Decision Matrix: Reaction Pathways

The choice of reagent dictates the scaffold trajectory.

Figure 1: Divergent synthesis pathways based on nucleophile selection.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Target: Direct displacement of Chlorine at C-5. Challenge: The ring is not electron-deficient enough for amines to displace Cl under mild conditions. Solution: Use "Super-Nucleophiles" (Thiols) or high-temperature Azidation.

Reagent Selection Guide

| Nucleophile Class | Specific Reagent | Solvent System | Temp (°C) | Notes |

| Sulfur (Thiolates) | Thiophenol / NaH | DMF or NMP | 80-100 | High Yield. Sulfur is soft/large enough to attack the C-Cl bond despite moderate activation. |

| Nitrogen (Azides) | Sodium Azide (NaN3) | DMSO | 90-110 | Precursor to 5-amino (via reduction). Risk of thermal decomposition.[1] |

| Oxygen (Alkoxides) | NaOMe / MeOH | MeOH | Reflux | Competition Risk. Likely to cause transesterification at C-1 before displacing Cl. |

Experimental Procedure (Thiol Displacement)

Objective: Synthesis of Methyl 2-acetyl-5-(phenylthio)benzoate.

-

Preparation: In a flame-dried flask under Argon, suspend Sodium Hydride (60% dispersion, 1.1 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).

-

Nucleophile Formation: Cool to 0°C. Add Thiophenol (1.05 equiv) dropwise. Stir for 15 min until H2 evolution ceases (Thiolate formation).

-

Addition: Add This compound (1.0 equiv) as a solution in minimal DMF.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Checkpoint: If the starting material persists, add 10 mol% KI (Finkelstein activation) to generate the transient, more reactive Aryl-Iodide species.

-

-

Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc.[3] Wash organic layer with LiCl (5% aq) to remove DMF.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Target: Installing amines at C-5 (e.g., Morpholine, Anilines). Rationale: Since classic SNAr fails for amines on this scaffold, Pd-catalysis lowers the activation energy, bypassing the electronic limitations.

The Catalyst System[4]

-

Pre-catalyst: Pd2(dba)3 or Pd(OAc)2.

-

Ligand: XPhos or BrettPhos . These bulky, electron-rich biaryl phosphines are critical for oxidative addition into the deactivated Aryl-Chloride bond.

-

Base: Cs2CO3 (Weak base prevents side reactions with the ketone/ester).

Experimental Procedure

-

Charge: To a sealed tube, add MACB (1.0 equiv), Amine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.0 equiv).

-

Solvent: Add anhydrous Dioxane or Toluene (degassed).

-

Cycle: Heat at 100°C for 12 hours.

-

Note: If the amine is volatile, use a screw-cap pressure vessel.

Protocol C: Cyclocondensation (The "Hidden" Substitution)

Target: Synthesis of Indazoles . Mechanism: This is a cascade substitution. The hydrazine nucleophile attacks the ketone (condensation), followed by intramolecular nucleophilic substitution at the ester (cyclization).

Figure 2: Cascade mechanism for Indazole synthesis.

Experimental Procedure

Objective: Synthesis of 5-chloro-3-methyl-1H-indazole-7-carboxylate derivatives.

-

Reagents: Dissolve MACB (1.0 equiv) in Ethanol (0.2 M).

-

Nucleophile: Add Hydrazine Hydrate (5.0 equiv). Excess is required to drive the equilibrium.

-

Catalyst: Add catalytic Acetic Acid (10 mol%) to activate the ketone.

-

Condition: Reflux (78°C) for 3 hours.

-

Observation: A white precipitate often forms (the Indazole product).

-

-

Workup: Cool to room temperature. Pour into ice water. Filter the solid.[1]

-

Self-Validating Step: The product should be insoluble in water but soluble in dilute NaOH (due to the acidic N-H of the indazole).

-

References & Authoritative Sources

-

Buchwald-Hartwig Amination Scope: Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[4] J. Am. Chem. Soc., 2008.[4] Link

-

Indazole Synthesis Review: "Synthesis of Pharmacologically Active Indazoles." Caribbean Journal of Science and Technology, 2021. Link

-

SNAr Mechanism on Deactivated Rings: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link

-

Structure Data: "Methyl 2-amino-5-chlorobenzoate Crystal Structure." PubMed Central. Link

-

Reaction of 2-acyl-benzoates: "Synthesis of Antifungal Indazole Analogs." Scholaris. Link

Sources

- 1. arches.union.edu [arches.union.edu]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. 4'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

Advanced Application Note: One-Pot Synthesis Procedures Utilizing Methyl 2-acetyl-5-chlorobenzoate

Introduction & Compound Profile

Methyl 2-acetyl-5-chlorobenzoate (CAS: 115871-49-3) is a highly versatile bifunctional building block. Its structural uniqueness lies in the orthogonal reactivity of its two electrophilic centers: the aryl ketone and the aryl ester . This "1,4-dicarbonyl-like" arrangement (specifically a

Compound Properties

| Property | Specification |

| CAS Number | 115871-49-3 |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, EtOH; Insoluble in water |

| Key Reactivity | Nucleophilic attack at ketone (kinetic) vs. ester (thermodynamic) |

Core Chemistry: The "Switchable" Electrophile

The utility of this compound relies on chemoselective cyclization. By selecting the appropriate nitrogen nucleophile and conditions, the researcher can direct the reaction toward different heterocyclic cores in a single pot.

Figure 1: Divergent synthesis pathways from the parent scaffold.

Application 1: One-Pot Synthesis of 7-Chloro-4-methylphthalazin-1(2H)-one